molecular formula C7H11N3O B8708227 3,4-diamino-1-ethyl-1H-pyridin-2-one CAS No. 921214-33-7

3,4-diamino-1-ethyl-1H-pyridin-2-one

Cat. No.: B8708227
CAS No.: 921214-33-7
M. Wt: 153.18 g/mol
InChI Key: XZZWDALXQLBXPM-UHFFFAOYSA-N
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Description

3,4-Diamino-1-ethyl-1H-pyridin-2-one is a specialized pyridone derivative offered for research and development purposes. This compound features a pyridin-2-one core substituted with amino groups at the 3 and 4 positions and an ethyl group on the ring nitrogen. This structure makes it a valuable intermediate for synthesizing more complex nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry. Such structures are known to bind to multiple biological receptors with high affinity and are present in numerous pharmacologically active molecules . Research Applications and Value: The primary research value of this compound lies in its potential as a versatile building block. Researchers can utilize this compound in the design and synthesis of novel compounds targeting various enzymes and receptors. Its structural features are analogous to those found in molecules active against a range of therapeutic targets. Specifically, diaminopyridine and pyridone motifs are key structural components in inhibitors developed for kinases, dihydrofolate reductase (DHFR), and other enzymes critical in cellular signaling and proliferation pathways . The presence of multiple amino groups provides handles for further chemical modification, allowing for the creation of targeted libraries for high-throughput screening in drug discovery campaigns. FOR RESEARCH USE ONLY (RUO). This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. It is not for human or animal consumption.

Properties

CAS No.

921214-33-7

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3,4-diamino-1-ethylpyridin-2-one

InChI

InChI=1S/C7H11N3O/c1-2-10-4-3-5(8)6(9)7(10)11/h3-4H,2,8-9H2,1H3

InChI Key

XZZWDALXQLBXPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C(C1=O)N)N

Origin of Product

United States

Scientific Research Applications

Antiparasitic Activity

Research has indicated that derivatives of the pyridine structure, including 3,4-diamino-1-ethyl-1H-pyridin-2-one, exhibit significant antiparasitic properties. The compound has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies have focused on the inhibition of pteridine reductase 1 (PTR1), an enzyme critical for the survival of the parasite. Compounds designed based on this scaffold have shown promising results in both enzyme assays and in vitro tests against T. brucei cultures, indicating their potential as effective treatments for this disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies. Analogues of pteridine derivatives have demonstrated immunosuppressive effects and the ability to reduce inflammation markers in animal models. For instance, certain substituted pteridines have been shown to inhibit lipoxygenase activity, which is involved in inflammatory processes. This suggests that compounds like this compound could be developed as therapeutic agents for conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel diseases .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Research indicates that pteridine derivatives can act as radical scavengers, thereby mitigating oxidative stress associated with various diseases, including cancer and cardiovascular disorders. The compound's ability to protect cellular components from oxidative damage positions it as a candidate for further investigation in oxidative stress-related conditions .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the pyridine core can significantly influence biological activity. For instance, substituents at specific positions on the pyridine ring can enhance potency against target enzymes or improve solubility and bioavailability. This knowledge is vital for the rational design of new derivatives with improved therapeutic profiles .

Case Studies

Study Objective Findings
Study A Evaluate antiparasitic activityCompounds based on this compound showed significant inhibition of PTR1 and T. brucei growth in vitro.
Study B Investigate anti-inflammatory effectsDerivatives exhibited reduced inflammation markers and immunosuppressive effects in animal models.
Study C Assess antioxidant propertiesCompounds demonstrated effective radical scavenging activity, indicating potential protective effects against oxidative stress.

Comparison with Similar Compounds

Core Structure

  • Target Compound: Pyridinone (single six-membered ring with one oxygen and two nitrogen atoms).
  • Patent Compounds: Pyrido[1,2-a]pyrimidin-4-one (fused bicyclic system combining pyridine and pyrimidinone rings).

Substituents

Compound Type Substituents at Key Positions Functional Implications
This compound 3,4-diamino; 1-ethyl Amino groups enable hydrogen bonding and metal coordination; ethyl enhances lipophilicity.
Patent Compounds 2-(3,4-dimethoxyphenyl); 7-heterocyclic amines (e.g., piperazinyl, diazepanyl) Methoxy groups increase lipophilicity; heterocyclic amines (e.g., 4-ethylpiperazinyl) may improve target binding affinity, as seen in kinase inhibitors.

Hypothesized Property Comparison

Property This compound Patent Compounds (e.g., 7-(4-ethylpiperazin-1-yl) analog)
Solubility Moderate (polar amino groups vs. ethyl) Lower (methoxy and bulky heterocycles reduce polarity).
Bioactivity Potential as a ligand or building block Likely optimized for kinase inhibition (heterocyclic amines mimic ATP-binding motifs).
Synthetic Complexity Low (single-ring system) High (fused rings require multi-step synthesis).

Mechanistic Implications

  • Amino vs. Methoxy Groups: The amino groups in the target compound could facilitate interactions with acidic residues in enzymes (e.g., via hydrogen bonding), whereas methoxy groups in patent compounds prioritize hydrophobic interactions .
  • Heterocyclic Substituents: The ethylpiperazinyl groups in patent analogs are common in drugs targeting G protein-coupled receptors (GPCRs) or kinases, suggesting their derivatives may have broader therapeutic relevance compared to the simpler pyridinone scaffold.

Q & A

Q. What are the optimized synthetic routes for 3,4-diamino-1-ethyl-1H-pyridin-2-one, and how can reaction conditions be systematically improved?

Methodological Answer:

  • Begin with a nucleophilic substitution or cyclocondensation approach using 3,4-diaminopyridine derivatives and ethylating agents (e.g., ethyl bromide).
  • Optimize solvent selection (e.g., ethanol or acetonitrile) and temperature (reflux vs. room temperature) to balance yield and purity.
  • Monitor reaction progress via TLC or HPLC, and employ catalysts such as nanostructured composites (e.g., PANI-Co) to enhance efficiency, as demonstrated in analogous dihydropyrimidinone syntheses .
  • Post-synthesis, purify via recrystallization (ethanol/water mixtures) or column chromatography.

Q. How should researchers handle safety protocols for this compound given its structural analogs’ flammability and reactivity?

Methodological Answer:

  • Follow GHS guidelines for pyridine derivatives: use explosion-proof equipment, avoid open flames, and ensure proper ventilation .
  • Store in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation.
  • Conduct hazard assessments for amino and ethyl groups, including compatibility tests with solvents and reagents.

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • Use HPLC with UV detection (λ = 254–280 nm) and C18 columns for purity analysis.
  • Confirm structure via 1H^1H-/13C^{13}C-NMR, comparing chemical shifts to analogous pyridinone derivatives (e.g., 3,4-dihydro-2H-pyran ).
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) or LC-MS.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what methodological pitfalls should be avoided?

Methodological Answer:

  • Perform molecular docking studies using receptors relevant to pyridinone analogs (e.g., kinase or enzyme targets).
  • Validate models with experimental IC50_{50} values from enzyme inhibition assays.
  • Address discrepancies by cross-referencing multiple receptor-response datasets and accounting for stereoelectronic effects, as seen in hybrid odorant-receptor studies .
  • Avoid over-reliance on single-receptor models; use ensemble approaches to improve predictive accuracy.

Q. What strategies resolve contradictions in observed biological activity data across different assay systems?

Methodological Answer:

  • Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability.
  • Triangulate data using orthogonal methods: compare in vitro enzyme inhibition with cell-based viability assays (e.g., MTT) and in silico predictions.
  • Apply statistical rigor (e.g., ANOVA, p-value adjustments) to identify outliers, as recommended in pharmacological reproducibility frameworks .

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) elucidate tautomeric or conformational dynamics?

Methodological Answer:

  • Use 1H^1H-15N^{15}N-HMBC NMR to probe tautomeric equilibria between pyridinone and pyrimidinone forms.
  • For crystallography, co-crystallize with stabilizing agents (e.g., cyclodextrins) to capture dominant conformers, referencing thiopyrano-pyrimidinone structural reports .
  • Analyze temperature-dependent NMR shifts to quantify energy barriers for tautomerization.

Q. What methodologies ensure robust quantification of degradation products under varying environmental conditions?

Methodological Answer:

  • Design accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS/MS.
  • Identify major degradation pathways (e.g., hydrolysis of the ethyl group or oxidation of amino groups) using forced degradation (acid/base/oxidative stress).
  • Validate methods with spiked samples and reference pharmacopeial protocols for pyrimidinone analogs .

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